2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003259
InChI:
InChI=1S/C23H24N2O4S/c1-3-18-9-13-21(14-10-18)29-17-23(26)24-19-11-15-22(16-12-19)30(27,28)25(2)20-7-5-4-6-8-20/h4-16H,3,17H2,1-2H3,(H,24,26)
SMILES:
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Molecular Formula:
C23H24N2O4S
Molecular Weight:
424.5 g/mol
2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
CAS No.:
Cat. No.: VC1003259
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O4S |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C23H24N2O4S/c1-3-18-9-13-21(14-10-18)29-17-23(26)24-19-11-15-22(16-12-19)30(27,28)25(2)20-7-5-4-6-8-20/h4-16H,3,17H2,1-2H3,(H,24,26) |
| Standard InChI Key | RYRIMVKLVGQNJH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
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